molecular formula C49H84N2O18 B1175282 Spiramycin, hexanedioate CAS No. 11034-40-5

Spiramycin, hexanedioate

Cat. No.: B1175282
CAS No.: 11034-40-5
M. Wt: 989.2 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Spiramycin, hexanedioate is typically produced through fermentation processes involving Streptomyces ambofaciens. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. The compound can also be micronized using the homogenate-antisolvent precipitation process, which involves the use of dimethyl sulfide as a solvent and water as an antisolvent . The optimal conditions for this process include a precipitation temperature of 4.6°C, a precipitation time of 10 minutes, and a spiramycin concentration of 20 mg/mL .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The dry granulation technique is often employed, which involves the use of fillers, disintegrants, glidants, and lubricants to produce tablets or capsules . This method ensures high stability, good content uniformity, and high bioavailability of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiramycin, hexanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Spiramycin, hexanedioate has a wide range of scientific research applications, including:

Mechanism of Action

Spiramycin, hexanedioate exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the acceptor site to the donor site . This inhibition leads to the dissociation of peptidyl-tRNA from the ribosome, ultimately preventing protein synthesis and bacterial growth . The primary molecular target is the 50S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a different spectrum of activity.

    Clarithromycin: A macrolide antibiotic with improved acid stability and a broader spectrum of activity compared to erythromycin.

    Azithromycin: A macrolide antibiotic with a longer half-life and better tissue penetration compared to erythromycin.

Uniqueness

Spiramycin, hexanedioate is unique due to its specific activity against Toxoplasma gondii and its antiparasitic properties . Unlike erythromycin and clarithromycin, this compound is not destroyed by gastric acid and has a longer after-antibiotic effect . Additionally, it promotes the phagocytosis of Staphylococcus aureus and Streptococcus by neutrophils, making it effective against infections caused by these bacteria .

Properties

IUPAC Name

2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12-,16-14-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQDGTZICFBBSO-CZOLOJNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C=C\C=C/C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H84N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

989.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11034-40-5, 68880-55-7
Record name Spiramycin, hexanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Spiramycin, hexanedioate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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